Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[310]hexane-6-carboxylate is a complex organic compound featuring a bicyclic structure with nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as dirhodium(II) or ruthenium(II) . The reaction conditions often include low catalyst loadings and specific hydrolysis conditions to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of flow chemistry to generate diazo compounds and subsequent cyclopropanation reactions can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to simpler bicyclic structures .
Scientific Research Applications
Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dioxo-3lambda6-thia-6-azabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
- Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Uniqueness
Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific bicyclic structure and the presence of both nitrogen and sulfur atoms. This combination of features provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
CAS No. |
34106-68-8 |
---|---|
Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
ethyl 3,3-dioxo-3λ6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C7H11NO4S/c1-2-12-7(9)8-5-3-13(10,11)4-6(5)8/h5-6H,2-4H2,1H3 |
InChI Key |
MTQDCEYZEPZXIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2C1CS(=O)(=O)C2 |
Origin of Product |
United States |
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